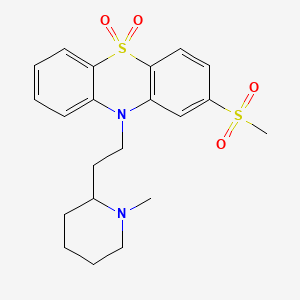
Thioridazine disulfone
概要
説明
Thioridazine is a phenothiazine antipsychotic medicine that is used to treat schizophrenia . It is usually given after other treatments have failed . Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .
Synthesis Analysis
The strategy can easily be scaled up .
Molecular Structure Analysis
The molecular formula of Thioridazine disulfone is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .
Chemical Reactions Analysis
Thioridazine is known to undergo photodegradation, resulting in the presence of dimers and trimers of the compound, as well as mono-, di-, and tri-oxygenated derivatives .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .
科学的研究の応用
Degradation and Configurational Changes of Thioridazine 2-Sulfoxide
Thioridazine (THD) undergoes biotransformation to form thioridazine 2-sulfoxide (THD 2-SO) and other metabolites. Research has revealed that THD 2-SO exhibits stability under various conditions, including different temperatures, pH levels, and ionic strengths. However, it's been noted that solubility issues can arise, especially at a pH of 8.5. Moreover, the influence of UV light on the stability of THD 2-SO has been studied, revealing degradation and epimerization of its enantiomers under certain conditions (de Gaitani, Martinez, & Bonato, 2004).
Stereochemistry and Activity
Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites
The stereochemical configuration of thioridazine metabolites like THD-2-sulfoxide has been studied using techniques like circular dichroism (CD) spectroscopy. The accurate determination of the absolute configuration at the sulfur atom is crucial for understanding the relationship between stereochemistry and the pharmacological activity or toxicity of these compounds (Bertucci et al., 2010).
Biotransformation by Endophytic Fungi
Stereoselective Analysis and Biotransformation by Endophytic Fungi
The biotransformation of THD by endophytic fungi has been extensively studied. A method for the stereoselective analysis of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide in culture media was developed to study this process. The results highlighted the potential of certain endophytic fungi in stereoselectively biotransforming THD, indicating a complex interaction between fungi and this compound (Borges et al., 2008).
Antimicrobial Properties
Thioridazine Resurrection as an Antimicrobial Agent?
Thioridazine has been recognized for its antimicrobial properties, separate from its antipsychotic effects. This discovery has led to the exploration of thioridazine and its metabolites, including thioridazine disulfone, as potential leads in the development of new antimicrobial drugs to tackle infectious diseases (Thanacoody, 2007).
作用機序
Target of Action
Thioridazine disulfone primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various cognitive and behavioral functions. This compound also has activity at serotonin, noradrenaline, and histamine receptors .
Mode of Action
This compound interacts with its targets by blocking the dopaminergic receptors in the brain. This blockage depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modify cytoskeleton dynamics, triggering calcium overload and toxic reactive oxygen species accumulation . It also induces profound cytoskeletal remodeling of cells, leading to calcium influx and triggering apoptosis through mitochondrial depolarization .
Pharmacokinetics
This compound is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg . It undergoes hepatic metabolism primarily by sulphoxidation, with demethylation and hydroxylation also occurring to a lesser extent . The active metabolites of this compound include mesoridazine and sulphoridazine .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell death and irreversible progress towards the loss of cell clonogenic capacity . It also causes significant changes in the cell wall composition of certain bacteria, sensitizing them to several classes of antimicrobials targeting the late stages of peptidoglycan synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of calcium is necessary for this compound to induce cell death . Additionally, the drug’s action can be affected by the pH of the environment, as it has been shown to have different potencies under acidic conditions .
Safety and Hazards
Thioridazine can cause a serious type of irregular heartbeat that may cause sudden death . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible . The longer you use thioridazine, the more likely you are to develop this disorder, especially if you are a woman or an older adult .
生化学分析
Biochemical Properties
Thioridazine disulfone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are responsible for its metabolism. This compound also interacts with dopamine receptors, particularly D1 and D2 receptors, where it acts as an antagonist. This interaction is crucial for its antipsychotic effects. Additionally, this compound has been shown to affect the activity of serotonin and noradrenaline receptors, contributing to its overall pharmacological profile .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to induce changes in global gene expression and cell wall composition in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential antimicrobial properties . In cancer cells, this compound has been shown to induce autophagy and immunogenic cell death, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which is believed to contribute to its antipsychotic effects . This compound also affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Additionally, it has been proposed that this compound exerts its effects through membrane-mediated mechanisms, where it partitions into the interfacial region of lipid membranes and modifies their structural and dynamic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its degradation products can influence its long-term effects on cellular function. For example, in vitro studies have demonstrated that this compound can enhance the intracellular killing of Mycobacterium tuberculosis over time, suggesting its potential as an adjunctive therapy for tuberculosis . Prolonged exposure to this compound may also lead to changes in cellular metabolism and gene expression, which could impact its overall efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has shown dose-dependent antileishmanial activity, with higher doses leading to significant inhibition of lesion development and parasite load . At higher doses, this compound has also been associated with adverse effects, such as weight loss and minimal weight gain . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It undergoes sulphoxidation, demethylation, and hydroxylation, leading to the formation of active metabolites such as mesoridazine and sulphoridazine . These metabolic processes are mediated by cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound. The metabolic pathways of this compound also influence its pharmacokinetics and overall therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to rapidly distribute in the body, with a volume of distribution ranging from 1.8 to 6.7 L/kg . This compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s ability to partition into lipid membranes also affects its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the interfacial region of lipid membranes, where it can influence membrane properties and interact with membrane-associated proteins . This localization is essential for its membrane-mediated mechanisms of action. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical and pharmacological effects.
特性
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWCJHGQWLNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100574-22-9 | |
| Record name | Thioridazine disulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORIDAZINE DISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



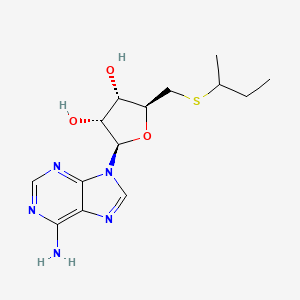
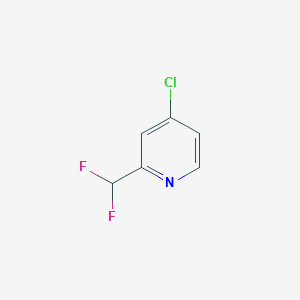

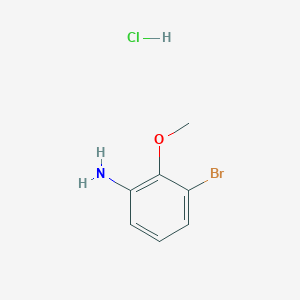
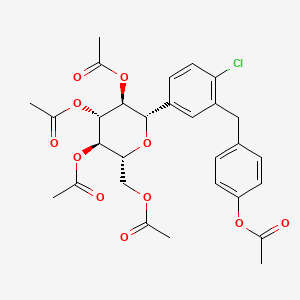
![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)
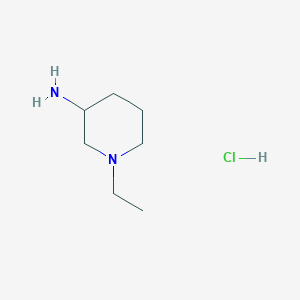
![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)

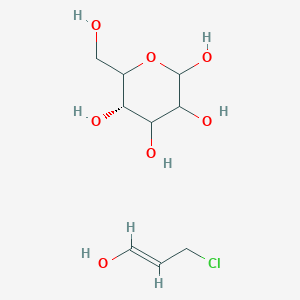
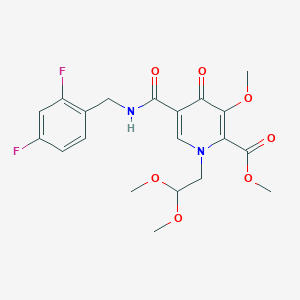
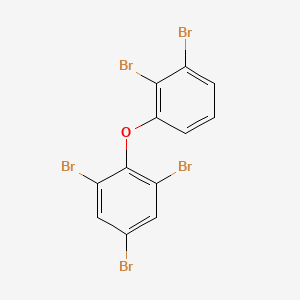
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)
